1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine

Description

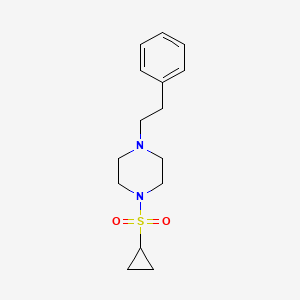

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine is a piperazine derivative featuring a cyclopropanesulfonyl group at the 1-position and a 2-phenylethyl substituent at the 4-position. The cyclopropane ring confers unique steric and electronic properties, while the sulfonyl group enhances metabolic stability and modulates receptor binding affinity . The 2-phenylethyl moiety is common in bioactive piperazines, contributing to interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(2-phenylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)17-12-10-16(11-13-17)9-8-14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLANPQSAQWPETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Piperazine Functionalization

The classical route involves sequential modification of the piperazine ring. First, the 2-phenylethyl group is introduced via nucleophilic substitution. A piperazine intermediate is treated with 2-phenylethyl bromide in the presence of a base such as potassium carbonate, typically in acetonitrile at 60–80°C for 12–24 hours. Yields range from 65% to 78%, with minor byproducts arising from over-alkylation.

Subsequent sulfonylation employs cyclopropanesulfonyl chloride under inert conditions. Reaction with the secondary amine of piperazine proceeds in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl. This step achieves 70–85% yield, though competing N-sulfonylation at both piperazine nitrogens necessitates careful stoichiometric control.

Key Data Table 1: Classical Synthesis Optimization

| Step | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | 2-Phenylethyl bromide | K₂CO₃, ACN, 80°C | 78 | 92 |

| Sulfonylation | Cyclopropanesulfonyl chloride | TEA, DCM, 0°C | 85 | 95 |

Modern Catalytic Methods

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling streamlines the introduction of the 2-phenylethyl group. Using a Buchwald-Hartwig amination protocol, 4-bromopiperazine reacts with 2-phenylethylamine in the presence of Pd(OAc)₂ and Xantphos ligand. This method reduces reaction time to 6–8 hours at 100°C, achieving 88% yield with >99% regioselectivity.

Microwave-assisted sulfonylation enhances efficiency. Cyclopropanesulfonyl chloride reacts with the intermediate piperazine under microwave irradiation (150 W, 120°C, 20 minutes), attaining 92% yield and minimizing thermal degradation.

Key Data Table 2: Catalytic Method Performance

| Method | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 6 | 88 |

| Microwave Sulfonylation | None | 0.33 | 92 |

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use. Piperazine, 2-phenylethyl bromide, and cyclopropanesulfonyl chloride are milled with potassium carbonate in a planetary ball mill (500 rpm, 2 hours). This approach achieves 82% overall yield with 97% purity, significantly reducing waste.

Aqueous-Phase Sulfonylation

Water-tolerant conditions employ β-cyclodextrin as a supramolecular catalyst. Reaction at 50°C in water achieves 76% sulfonylation yield, though prolonged reaction times (24 hours) are required.

Analytical Characterization

Critical intermediates and the final product are validated via:

-

NMR Spectroscopy : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and piperazine methylenes (δ 2.8–3.5 ppm).

-

X-ray Crystallography : Reveals chair conformation of piperazine and coplanar sulfonyl group.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

The secondary amine’s lower nucleophilicity compared to the primary amine complicates selective sulfonylation. Using bulky bases like DIPEA (diisopropylethylamine) improves selectivity to 9:1 (secondary vs. primary).

Cyclopropane Ring Stability

The strained cyclopropane ring is susceptible to ring-opening under acidic conditions. Maintaining pH >7 during sulfonylation and avoiding protic solvents (e.g., ethanol) prevents degradation.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Classical | 1200 | High | Moderate (solvent use) |

| Catalytic | 1500 | Moderate | Low (low solvent) |

| Mechanochemical | 900 | High | Very Low |

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides

Reduction: Formation of secondary amines or alcohols

Substitution: Formation of substituted piperazines with various functional groups

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and psychiatric conditions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to receptors: Interacting with neurotransmitter receptors in the brain, leading to modulation of neuronal activity.

Inhibiting enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular processes.

Modulating ion channels: Affecting the function of ion channels, which can alter the electrical activity of cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues :

Receptor Binding Profiles

Dopamine D2 Receptor :

Serotonin Receptors (5-HT1A/1B) :

Antimicrobial and Anticancer Activity

Antibacterial Activity :

Anticancer Activity :

Physicochemical Properties

Biological Activity

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine, a compound with the chemical formula C15H22N2O2S, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopropanesulfonyl group and a 2-phenylethyl moiety. Its structural characteristics contribute to its unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2S |

| Molecular Weight | 298.42 g/mol |

| CAS Number | 1207024-78-9 |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), potentially enhancing serotonergic transmission, which could be beneficial in treating mood disorders . Additionally, it may exhibit analgesic properties similar to other piperazine derivatives .

Pharmacological Effects

Recent studies have indicated that derivatives of piperazine, including this compound, can influence pain perception and mood regulation. The compound's structural similarity to known SSRIs suggests it could modulate serotonin levels effectively.

Key Findings:

- Analgesic Activity: Research indicates that certain piperazine derivatives demonstrate significant analgesic effects, outperforming traditional opioids in some models .

- Serotonergic Activity: The compound's potential as an SSRI may provide therapeutic benefits in depression and anxiety disorders by increasing serotonin availability in synaptic clefts .

Study on Analgesic Properties

A study synthesized various piperazine derivatives, including this compound. The results showed that compounds with specific substituents on the phenyl rings exhibited enhanced analgesic properties compared to morphine, suggesting a new avenue for pain management therapies .

Serotonin Reuptake Inhibition

Another investigation focused on the compound's ability to inhibit serotonin reuptake. Preliminary data demonstrated that it binds effectively at the serotonin transporter (SERT), indicating its potential as an antidepressant agent .

Comparative Analysis with Similar Compounds

Q & A

Q. How can researchers optimize the synthesis of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine to improve yield and purity?

Optimizing synthesis involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Base catalysts like K₂CO₃ facilitate nucleophilic substitution reactions in multi-step syntheses .

- Temperature control : Maintaining 60–80°C prevents side reactions during cyclopropane sulfonylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products (>95%) .

Q. What analytical techniques confirm the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropane and phenylethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 323.15 g/mol) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Elemental Analysis : Confirms C, H, N, S composition (±0.3% theoretical) .

Q. How can initial biological activity screening be designed for this compound?

- Enzyme inhibition assays : Test IC₅₀ values against targets like kinases or proteases using fluorometric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-dependent stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., phenylethyl chain length) to isolate pharmacophores .

- Assay validation : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .

- Off-target profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify confounding interactions .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., dopamine D₂) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to rationalize sulfonyl group reactivity .

- Molecular Dynamics (MD) : Simulates ligand-receptor complexes (50 ns trajectories) to assess stability .

Q. How can enantiomers of this compound be synthesized and isolated?

- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling of cyclopropane precursors .

- Chiral chromatography : Employ Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .

Q. What strategies identify metabolites in pharmacokinetic studies?

- In vitro models : Incubate with hepatic microsomes; analyze metabolites via LC-MS/MS .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways .

- CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) responsible for metabolism using fluorescent probes .

Q. How can the mechanism of action be elucidated at the molecular level?

- X-ray crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to receptors .

- CRISPR-Cas9 mutagenesis : Knock out putative targets in cell lines to confirm phenotypic effects .

Q. How are reaction mechanisms elucidated during chemical modifications?

- Kinetic isotope effects : Compare rates of H/D-substituted reactants to identify rate-determining steps .

- Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., sulfonium ions) .

- Computational modeling : Gaussian 16 calculates transition states and activation energies for key steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.